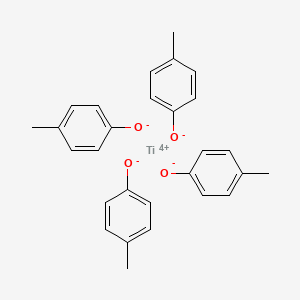
4-Methylphenolate;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenolate;titanium(4+) is a chemical compound with the molecular formula C28H28O4Ti. It is a titanium complex where the titanium atom is coordinated by four 4-methylphenolate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylphenolate;titanium(4+) is typically synthesized by reacting titanium tetrachloride (TiCl4) with 4-methylphenol (p-cresol) in a 1:4 molar ratio. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The reaction can be represented as follows:
TiCl4+4C7H8O→Ti(C7H7O)4+4HCl
Industrial Production Methods: In industrial settings, the synthesis of 4-Methylphenolate;titanium(4+) involves similar reaction conditions but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of solvents and catalysts may be employed to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylphenolate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.
Substitution: The phenolate ligands can be substituted with other ligands, such as alkoxides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and 4-methylphenol.
Reduction: Lower oxidation state titanium compounds and 4-methylphenol.
Substitution: New titanium complexes with different ligands.
Applications De Recherche Scientifique
4-Methylphenolate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of anti-tumor agents.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 4-Methylphenolate;titanium(4+) involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, leading to its cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
4-Methylphenolate;titanium(4+) can be compared with other similar compounds, such as:
Titanium(IV)tetrakis(phenolate): Similar structure but without the methyl group on the phenolate ligands.
Titanium(IV)tetrakis(2,6-dimethylphenolate): Contains two methyl groups on the phenolate ligands, leading to different steric and electronic properties.
Titanium(IV)tetrakis(4-tert-butylphenolate): Contains a bulkier tert-butyl group on the phenolate ligands, affecting its reactivity and stability.
Uniqueness: 4-Methylphenolate;titanium(4+) is unique due to the presence of the 4-methylphenolate ligands, which provide specific steric and electronic properties that influence its reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
4-methylphenolate;titanium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNOEGVNJAATOQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














